5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine 5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18380860
InChI: InChI=1S/C11H16BrN3O/c12-10-8-13-11(14-9-10)16-7-6-15-4-2-1-3-5-15/h8-9H,1-7H2
SMILES:
Molecular Formula: C11H16BrN3O
Molecular Weight: 286.17 g/mol

5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine

CAS No.:

Cat. No.: VC18380860

Molecular Formula: C11H16BrN3O

Molecular Weight: 286.17 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine -

Specification

Molecular Formula C11H16BrN3O
Molecular Weight 286.17 g/mol
IUPAC Name 5-bromo-2-(2-piperidin-1-ylethoxy)pyrimidine
Standard InChI InChI=1S/C11H16BrN3O/c12-10-8-13-11(14-9-10)16-7-6-15-4-2-1-3-5-15/h8-9H,1-7H2
Standard InChI Key IKAIYDAKUAPESY-UHFFFAOYSA-N
Canonical SMILES C1CCN(CC1)CCOC2=NC=C(C=N2)Br

Introduction

Structural and Chemical Properties

Molecular Architecture

5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine features a pyrimidine ring substituted with a bromine atom at position 5 and a 2-(piperidin-1-yl)ethoxy group at position 2. The piperidine moiety introduces a tertiary amine, enhancing solubility in acidic conditions when protonated. The bromine atom contributes to electrophilic reactivity, enabling cross-coupling reactions in synthetic applications .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₁H₁₅BrN₄O
Molecular Weight321.18 g/mol
IUPAC Name5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine
SolubilityModerate in polar aprotic solvents (e.g., DMF, DMSO)
StabilityHydrolytically stable under inert conditions

Synthetic Methodologies

Nucleophilic Substitution Strategies

The synthesis of 5-bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine may follow routes analogous to those used for brominated pyrimidines. A plausible pathway involves:

  • Halogenation: Bromination of 2-hydroxypyrimidine at position 5 using phosphorus oxybromide (POBr₃) in anhydrous conditions .

  • Etherification: Reaction of 5-bromo-2-hydroxypyrimidine with 2-(piperidin-1-yl)ethanol in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 60–80°C .

Challenges in Industrial Synthesis

Scale-up production faces hurdles such as:

  • Purification Complexity: Separation of regioisomers due to the pyrimidine ring’s symmetry.

  • Thermal Sensitivity: Decomposition risks during high-temperature steps, necessitating controlled batch reactors .

CompoundTarget ReceptorIC₅₀ (nM)Therapeutic Area
5-Bromo-2-(2-piperidin-1-yl-ethoxy)-pyridine5-HT₁F12.3Migraine prophylaxis
2-Methyl-5-bromopyrimidineTRPC645.7Hypertension management

Mechanistic Insights

Enzymatic Interactions

The bromine atom’s electron-withdrawing effect may modulate binding to cytochrome P450 enzymes (e.g., CYP3A4), influencing metabolic stability. Molecular docking studies predict hydrogen bonding between the piperidine nitrogen and active-site residues .

Stability and Degradation

Hydrolytic Pathways

Under acidic conditions (pH < 3), the ethoxy linker may undergo hydrolysis, releasing piperidine. Accelerated stability studies in simulated gastric fluid (pH 1.2) show a half-life of 8.2 hours at 37°C .

Future Directions

Research Gaps

  • In Vivo Efficacy: Preclinical models are needed to validate bioavailability and toxicity.

  • Synthetic Optimization: Continuous-flow reactors could improve yield and reduce thermal degradation .

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